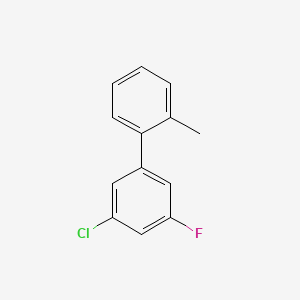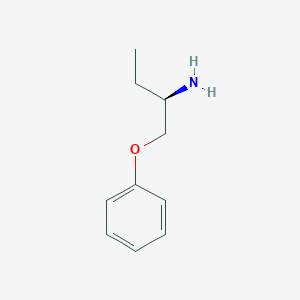
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazine ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multi-step organic reactions One common method involves the cyclocondensation of appropriate precursors under controlled conditions For instance, the reaction may start with the nitration of a suitable aromatic compound to introduce the nitro group, followed by the formation of the triazine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or hydroxylamine derivatives, while reduction may produce aniline derivatives.
Scientific Research Applications
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the nitro group in a different position.
6,6-Dimethyl-1-(3-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains an amino group instead of a nitro group.
6,6-Dimethyl-1-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
4514-45-8 |
|---|---|
Molecular Formula |
C11H15ClN6O2 |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14N6O2.ClH/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19;/h3-6H,1-2H3,(H4,12,13,14,15);1H |
InChI Key |
DUECSOTYVYKNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


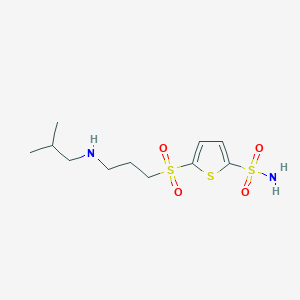
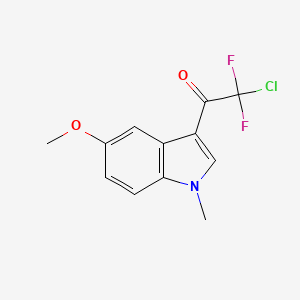
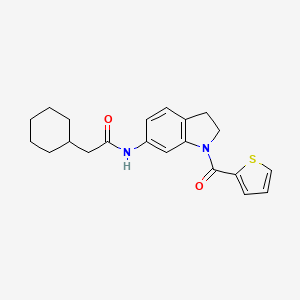
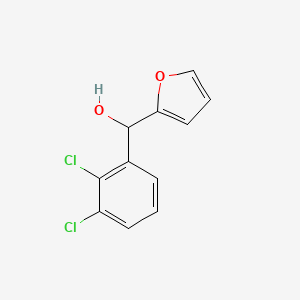
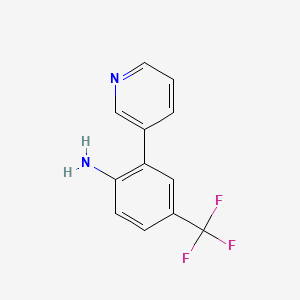
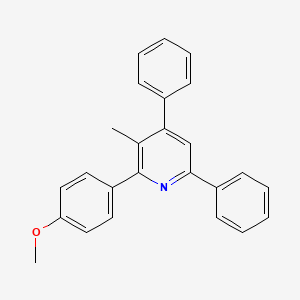
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
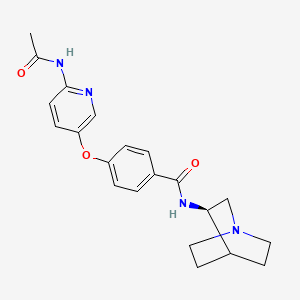
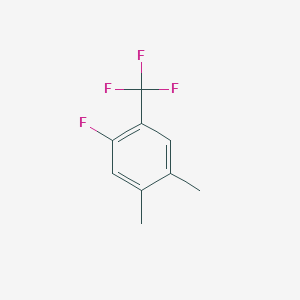
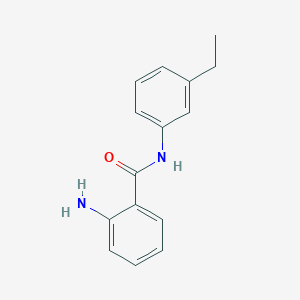
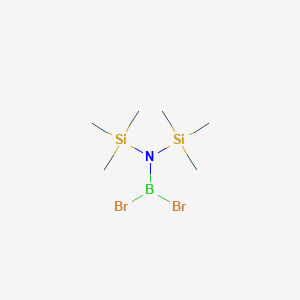
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
